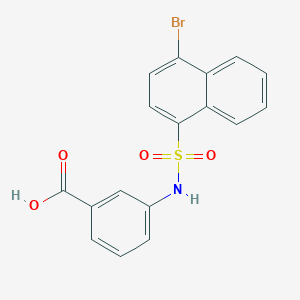
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid, also known as BNSB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid's mechanism of action involves its ability to bind to specific target molecules, such as proteins and metal ions, through electrostatic and hydrophobic interactions. This binding can induce changes in the conformation and activity of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. This compound's ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may have potential applications in treating other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid in lab experiments is its high selectivity and specificity for certain target molecules. This can lead to more accurate and reliable results compared to other probes and ligands. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to improve its solubility.
Zukünftige Richtungen
Future research on 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid could focus on developing more efficient synthesis methods to improve yield and purity, as well as exploring its potential applications in other fields, such as materials science and environmental monitoring. Additionally, further studies could investigate the mechanisms underlying this compound's effects on cancer cells and other diseases, as well as identifying potential side effects and toxicity. Overall, this compound's unique properties make it a valuable tool for scientific research and a promising candidate for further development in various fields.
Synthesemethoden
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalenesulfonic acid with sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium hydroxide and 3-aminobenzoic acid to yield this compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid has been found to have various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a ligand for metal ions, and as a potential drug candidate for treating cancer and other diseases. This compound's ability to selectively bind to certain proteins and metal ions makes it a valuable tool for studying their functions and interactions.
Eigenschaften
Molekularformel |
C17H12BrNO4S |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
3-[(4-bromonaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H12BrNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
InChI-Schlüssel |
IOXYYSWDFMJDKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)






![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)